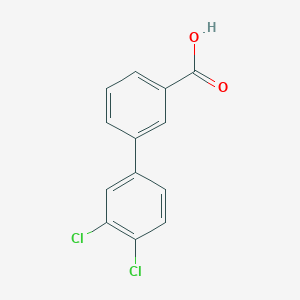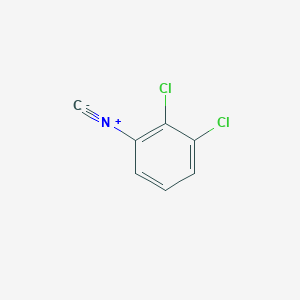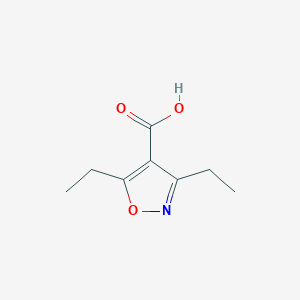
4'-甲酰基联苯-4-碳腈
描述
“4’-Formyl-biphenyl-4-carbonitrile” is an organic compound with the empirical formula C14H9NO and a molecular weight of 207.23 . It is a solid substance and is used as a reagent in the synthesis of imidazolyl methylene biphenyls .
Molecular Structure Analysis
The molecular structure of “4’-Formyl-biphenyl-4-carbonitrile” can be represented by the SMILES string O=Cc1ccc(cc1)-c2ccc(cc2)C#N . The InChI key for this compound is RCQRVCXPHMXSRD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“4’-Formyl-biphenyl-4-carbonitrile” is a solid substance . Its empirical formula is C14H9NO and it has a molecular weight of 207.23 .
科学研究应用
合成和化学反应
- 制备技术: 4'-甲酰基联苯-4-碳腈可以从联苯-4-甲酰胺合成,过程中的变化会影响环境友好性和产率效率 (Shen Yong-jia, 2009)。
- 还原烷基化: 它可以经历伯奇的还原烷基化,导致各种烷基化的二氢衍生物,受到过程中生成的阴离子形式性质的影响 (P. Fedyushin et al., 2017)。
材料科学和电子学
- 光电应用: 某些衍生物,如含有4'-甲酰基联苯-4-碳腈的基于萘的材料,在红色磷光OLED中显示出高效率和低掺杂比 (J. Li et al., 2018)。
- 液晶技术: 4'-甲酰基联苯-4-碳腈的衍生物已被用于合成液晶二聚体,显示出在新型液晶材料开发中的潜力 (E. Cruickshank et al., 2019)。
环境和能源应用
- 光解研究: 对相关化合物表面催化光解的研究为环境和能源相关化学应用的关键性质提供了见解 (S. Eom等,2019)。
分子结构和性质
- 分子几何分析: 对包括与4'-甲酰基联苯-4-碳腈相关的卡拉米特液晶的同系列研究涉及电子结构计算,以了解它们的分子几何和性质 (Manuel Villanueva-García等,2006)。
化学和药理学
- 化学和生物分析: 对合成和表征4'-甲酰基联苯-4-碳腈衍生物的研究,包括它们在药理学和材料科学中的应用,有助于了解它们在各个领域潜在用途的 (M. Malani & B. Dholakiya, 2013)
作用机制
Target of Action
This compound is often used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , rather than having a specific biological target.
Mode of Action
As a chemical reagent, 4’-Formyl-biphenyl-4-carbonitrile interacts with its targets through chemical reactions. In the context of the Suzuki–Miyaura coupling, it may participate in the formation of carbon-carbon bonds . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities .
Result of Action
As a chemical reagent, its primary role is to participate in chemical reactions, such as the Suzuki–Miyaura coupling . The products of these reactions may have various molecular and cellular effects, depending on their structure and properties.
属性
IUPAC Name |
4-(4-formylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRVCXPHMXSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374688 | |
| Record name | 4'-Formyl-biphenyl-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Formyl-biphenyl-4-carbonitrile | |
CAS RN |
50670-55-8 | |
| Record name | 4′-Formyl[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50670-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Formyl-biphenyl-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

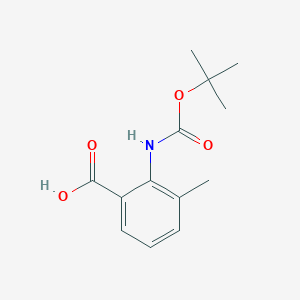


![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)
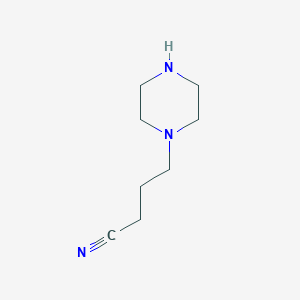
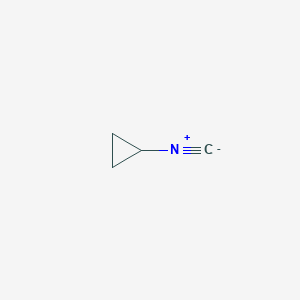
![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)

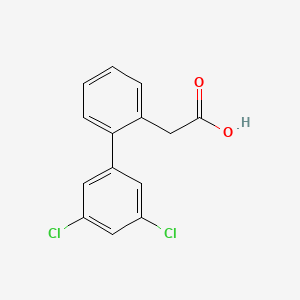
![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)
